N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE
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Overview
Description
N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, an ethoxy group at the second position, and a propyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced at the second position through a nucleophilic substitution reaction using ethyl alcohol (ethanol) and a suitable base such as sodium ethoxide (NaOEt).
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with propylamine (C3H7NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-N-propylbenzamide: Similar structure with a methyl group at the third position instead of an ethoxy group.
4-Bromo-N-propylbenzamide: Lacks the ethoxy group at the second position.
4-Bromo-2-ethoxybenzamide: Lacks the propyl group on the nitrogen atom.
Uniqueness
N-PROPYL 4-BROMO-2-ETHOXYBENZAMIDE is unique due to the presence of both the ethoxy group and the propyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-2-ethoxy-N-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-7-14-12(15)10-6-5-9(13)8-11(10)16-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASNDQXNTVWQBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681833 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-44-8 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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